Product packaging for 2-phenylazulene(Cat. No.:CAS No. 19227-07-7)

2-phenylazulene

Cat. No.: B092501
CAS No.: 19227-07-7
M. Wt: 204.27 g/mol
InChI Key: VUKMMANDBUENJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These structures are typically based on fused six-membered benzene (B151609) rings. wikipedia.orglibretexts.org Azulene (B44059), the parent compound of 2-phenylazulene, is an isomer of naphthalene (B1677914), one of the simplest PAHs. libretexts.orgcore.ac.uk However, azulene is distinct because it consists of a fused five-membered and seven-membered ring system (a bicyclic non-alternant hydrocarbon), unlike the two six-membered rings of naphthalene. ontosight.airesearchgate.net This structural difference imparts unique electronic and spectroscopic properties to azulene and its derivatives. researchgate.net

This compound, with the chemical formula C₁₆H₁₂, is formed by the attachment of a phenyl group at the 2-position of the azulene core. ontosight.ai This substitution further modifies the electronic landscape of the molecule, influencing its reactivity and physical characteristics. ontosight.ai While traditional PAHs are often planar and nonpolar, the unique structure of azulene results in a significant dipole moment, a property that is retained in this compound. core.ac.ukresearchgate.net The study of this compound and its derivatives, therefore, expands the scope of PAH chemistry beyond benzenoid systems, offering insights into the properties of non-alternant aromatic compounds. researchgate.netrsc.org

Significance of this compound in Contemporary Academic Inquiry

The distinctive electronic and optical properties of this compound have made it a focal point in various areas of modern chemical research. researchgate.net Its unique characteristics are being explored for potential applications in materials science and organic electronics. ontosight.airesearchgate.net

Key Research Areas:

Organic Electronics: Derivatives of azulene, including this compound, are being investigated for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.airesearchgate.net

Non-linear Optics: The polarized nature of the azulene core suggests potential for applications in non-linear optical materials. researchgate.net

Molecular Switches and Sensors: The responsiveness of the azulene chromophore to external stimuli, such as changes in pH, makes its derivatives interesting candidates for the development of chemical sensors. researchgate.neteurekalert.org For instance, 2-phenylazulenes have been observed to exhibit fluorescence in acidic media. eurekalert.org

Liquid Crystals: Certain derivatives of this compound, such as 6-alkyl-2-phenylazulenes, have been shown to exhibit liquid crystalline properties, specifically the smectic E (SmE) phase. oup.comtandfonline.comicm.edu.placs.org

The ability to synthesize this compound on a larger scale has been a significant step forward, enabling more extensive research into its practical applications. eurekalert.org

Historical Development of this compound Studies

The study of azulene and its derivatives has a history spanning over a century. eurekalert.orgmdpi.com The synthesis of azulene itself was a notable achievement in organic chemistry. eurekalert.org Early synthetic methods for azulene derivatives were often complex and produced low yields. eurekalert.org

A significant breakthrough in the synthesis of 2-substituted azulenes, including this compound, came with the development of methods utilizing 2H-cyclohepta[b]furan-2-one derivatives as starting materials. researchgate.neteurekalert.orgnih.gov The reaction of these precursors with silyl (B83357) enol ethers, for example, provides an efficient route to 2-phenylazulenes, albeit sometimes requiring high temperatures. nih.gov Another important method involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, known as the Yasunami-Takase method. nih.gov

The crystal structure of this compound was a subject of investigation, with initial reports suggesting a disordered structure similar to azulene itself. researchgate.netresearchgate.net Later refinements provided a more detailed understanding of its solid-state arrangement. researchgate.net Spectroscopic studies, including NMR and UV-visible absorption, have been crucial in characterizing this compound and its derivatives, revealing details about their electronic structure and properties. rsc.orgclockss.orgrsc.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12 B092501 2-phenylazulene CAS No. 19227-07-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19227-07-7

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

2-phenylazulene

InChI

InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H

InChI Key

VUKMMANDBUENJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2

Other CAS No.

19227-07-7

Origin of Product

United States

Synthetic Methodologies for 2 Phenylazulene and Its Derivatives

Direct Synthesis Approaches

A prominent and efficient method for the synthesis of 2-arylazulenes involves the direct construction of the azulene (B44059) core from specific heterocyclic starting materials.

Utilization of 2H-Cyclohepta[b]furan-2-one Derivatives

A highly effective strategy for the direct synthesis of 2-arylazulenes is the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-one derivatives with aryl-substituted silyl (B83357) enol ethers. umass.edursc.org This method provides a powerful tool for constructing the azulene skeleton with a phenyl group at the 2-position in moderate to excellent yields. umass.edu The reaction proceeds through an initial [8+2] cycloaddition, which forms a strained intermediate. This intermediate then undergoes decarboxylation to relieve the strain, followed by the elimination of other small molecules to yield the final aromatic 2-phenylazulene derivative. rsc.org

The versatility of this approach allows for the synthesis of various this compound derivatives by simply changing the substituents on the silyl enol ether. lew.ro The reaction mechanism involves the 2H-cyclohepta[b]furan-2-one acting as the 8π component and the silyl enol ether as the 2π component. rsc.org The use of readily available starting materials makes this a practical route for accessing these compounds. mdpi.com

Table 1: Examples of Direct Synthesis of 2-Arylazulenes via [8+2] Cycloaddition This table is representative of the types of transformations possible and is based on findings reported in the literature.

2H-Cyclohepta[b]furan-2-one Derivative Aryl-Substituted Silyl Enol Ether Resulting 2-Arylazulene Typical Yield Range
Unsubstituted 1-Phenyl-1-(trimethylsiloxy)ethene This compound Moderate to High
3-Methoxycarbonyl 1-Phenyl-1-(trimethylsiloxy)ethene 1-Methoxycarbonyl-2-phenylazulene Moderate
6-Isopropyl 1-(p-Tolyl)-1-(trimethylsiloxy)ethene 6-Isopropyl-2-(p-tolyl)azulene Good
Unsubstituted 1-(4-Methoxyphenyl)-1-(trimethylsiloxy)ethene 2-(4-Methoxyphenyl)azulene High

Gram-Scale Production Enhancements

A significant breakthrough in the synthesis of 2-arylazulenes has been the adaptation of the direct synthesis method for gram-scale production. mdpi.com Previously, many azulene synthesis methods were limited to milligram quantities, which hindered their practical application in fields like organic electronics. The ability to produce this compound and its derivatives on a larger scale from accessible 2H-cyclohepta[b]furan-2-one precursors is a major step forward, enabling more extensive research into their physical properties and potential uses. mdpi.com This enhancement underscores the robustness and scalability of the [8+2] cycloaddition strategy.

Cross-Coupling Reaction Strategies for 2-Arylazulenes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the preparation of 2-arylazulenes. These methods typically involve the coupling of an azulene substrate (such as a haloazulene or an azulene-boron derivative) with a phenyl-containing coupling partner.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds and has been successfully employed for the synthesis of 2-arylazulenes. mdpi.commasterorganicchemistry.com This reaction typically involves the palladium-catalyzed cross-coupling of a 2-haloazulene (e.g., 2-bromoazulene (B1610320) or 2-iodoazulene) with phenylboronic acid, or alternatively, the coupling of a 2-azulenylboronic acid or ester with a halobenzene. libretexts.orgehu.es The reaction requires a palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base. libretexts.org This methodology has been used to prepare azulenes with various aryl substituents, including phenyl groups. masterorganicchemistry.com The efficiency of the Suzuki-Miyaura coupling allows for the synthesis of complex biaryl structures containing the azulene core. ehu.es

Table 2: Examples of Suzuki-Miyaura Coupling for 2-Arylazulene Synthesis This table illustrates the general components and products for this reaction type.

Azulene Substrate Phenyl Coupling Partner Catalyst/Ligand System Base Product
2-Bromoazulene Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ This compound
2-Iodoazulene Phenylboronic acid PdCl₂(dppf) K₂CO₃ This compound
2-Azulenylboronic acid pinacol (B44631) ester Bromobenzene Pd(OAc)₂ / SPhos K₃PO₄ This compound
6-Bromo-2-azulenylboronic acid Phenylboronic acid Pd(PPh₃)₄ Cs₂CO₃ 6-Bromo-2-phenylazulene

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides another powerful route to C-C bond formation, specifically between sp² and sp carbon atoms. In the context of 2-arylazulene synthesis, this typically involves the palladium- and copper-cocatalyzed reaction of a 2-haloazulene with phenylacetylene. This initial coupling yields a 2-(phenylethynyl)azulene intermediate. Subsequent transformation, such as reduction of the alkyne, can lead to the desired this compound framework. The reaction is known for its mild conditions and tolerance of various functional groups. The synthesis of 2-(2-benzofuryl)azulenes from 2-haloazulenes and 2-ethynylphenol (B1266645) demonstrates the utility of this approach for creating 2-aryl bonds on the azulene core.

Table 3: Representative Conditions for Sonogashira Coupling in Arylazulene Synthesis This table outlines the typical reagents for the initial coupling step.

Azulene Substrate Alkyne Catalyst System Base Solvent Product
2-Iodoazulene Phenylacetylene Pd(PPh₃)₂Cl₂, CuI Triethylamine THF/DMF 2-(Phenylethynyl)azulene
2-Bromoazulene Phenylacetylene Pd(OAc)₂, PPh₃, CuI Diisopropylamine Toluene 2-(Phenylethynyl)azulene

Wittig Reaction Pathways in this compound Synthesis

The Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes, also offers a pathway to the azulene skeleton. masterorganicchemistry.com While less direct than the previously mentioned methods, it provides a classic and powerful tool for carbon-carbon double bond formation.

Cycloaddition Reaction Frameworks

Cycloaddition reactions represent a powerful tool for the construction of the azulene ring system. These reactions involve the formation of a cyclic product from two or more unsaturated molecules.

[8+2] Cycloadditions (e.g., with Enamines, Silyl Enol Ethers, Active Methylene (B1212753) Compounds)

The [8+2] cycloaddition is a prominent method for synthesizing azulene derivatives. researchgate.net This reaction typically involves an electron-rich 8π component, such as a heptafulvene or a 2H-cyclohepta[b]furan-2-one, and an electron-deficient 2π component. nih.govmdpi.com

With Enamines: The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, developed by Yasunami and Takase, is a widely used method for preparing azulene derivatives. mdpi.comresearchgate.net This reaction proceeds through an initial [8+2] cycloaddition to form a strained bridged intermediate, which then undergoes decarboxylation to yield aminohydroazulenes. researchgate.net The reactivity in these cycloadditions depends on the substituents on the 2H-cyclohepta[b]furan-2-one, the amine used to form the enamine, and the carbonyl compound from which the enamine is derived. mdpi.com For instance, enamines derived from aldehydes are generally more reactive than those from ketones, and pyrrolidine-based enamines react faster than morpholine-based ones. mdpi.com

With Silyl Enol Ethers: 2H-cyclohepta[b]furan-2-ones can also react with silyl enol ethers to afford azulene derivatives. nih.govmdpi.comresearchgate.net For example, the silyl enol ether prepared from acetophenone (B1666503) reacts with 2H-cyclohepta[b]furan-2-ones to produce 2-phenylazulenes in excellent yields, although this may require high reaction temperatures. mdpi.com

With Active Methylene Compounds: 2H-cyclohepta[b]furan-2-ones can be effectively converted to azulene derivatives through reactions with active methylene compounds. mdpi.comresearchgate.net

A general reaction scheme for the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones is depicted below:

Table 1: Examples of [8+2] Cycloaddition Reactions for the Synthesis of Azulene Derivatives

8π Component 2π Component Product Reference
2H-cyclohepta[b]furan-2-one Enamine from acetophenone This compound mdpi.com
2H-cyclohepta[b]furan-2-one Silyl enol ether from acetophenone This compound mdpi.com
2H-cyclohepta[b]furan-2-one Enamine from cyclic ketones Cycloalkane-fused azulenes mdpi.com

[6+4] Cycloadditions

The [6+4] cycloaddition is another synthetic route to the azulene framework, typically involving the reaction of a 6π system (like a fulvene) with a 4π system. mdpi.combeilstein-journals.org Sato and coworkers reported the reaction of 6-aminofulvenes with esters of 2-oxo-2H-pyran-5-carboxylic acid, which proceeds via a [6+4] cycloaddition intermediate. mdpi.com Subsequent elimination of an amine and carbon dioxide yields the azulene product, albeit often in low yields. mdpi.com Thiophene-S,S-dioxide derivatives have also been employed as the 4π component in [6+4] cycloadditions with fulvenes, leading to aromatization through the spontaneous elimination of amine and sulfur dioxide. mdpi.com

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative pathway to this compound and its derivatives, often starting from pre-formed heterocyclic systems.

Syntheses via Pyridinium (B92312) and Pyrylium (B1242799) Salts

The Ziegler-Hafner azulene synthesis is a classical method that utilizes pyridinium or pyrylium salts. mdpi.commdpi.com This method involves the condensation of Zincke salts, derived from these heterocyclic precursors, with cyclopentadienide (B1229720) ions. mdpi.com The reaction of a pyrylium salt with a cyclopentadienyl (B1206354) anion can lead to the formation of azulene derivatives. mdpi.com Specifically, the nucleophilic attack of the cyclopentadienyl anion on the pyrylium ring, followed by ring-opening and subsequent cyclization, affords the azulene skeleton. mdpi.com The substitution pattern on the resulting azulene can be influenced by the position of nucleophilic attack on the pyrylium salt. mdpi.com For instance, reaction of a methylcyclopentadienyl anion with a trimethylpyrylium salt has been reported to yield a mixture of 1- and 2-methylazulenes. mdpi.com

Intramolecular Cyclization Methods for this compound Scaffolds

Intramolecular cyclization reactions are a key strategy for constructing the fused ring systems of azulene derivatives, including those containing a phenyl substituent. These methods often involve the formation of a new ring by creating a bond between two atoms within the same molecule.

For instance, the synthesis of azuleno[2,1-b]quinolones has been achieved through the Brønsted acid-catalyzed intramolecular cyclization of 2-arylaminoazulene derivatives. researchgate.netdntb.gov.ua In this approach, precursor 2-arylaminoazulenes are prepared, and subsequent treatment with an acid like polyphosphoric acid (PPA) facilitates the cyclization and concomitant decarboxylation to yield the azulene-fused quinolone structure in high yields. researchgate.net Similarly, 7H-naphth[3,2,1-cd]azulen-7-ones can be synthesized via the intramolecular Friedel-Crafts cyclization of diethyl 4-phenylazulene-1,3-dicarboxylate derivatives. yamaguchi-u.ac.jp Gold- or platinum-catalyzed cycloisomerizations of azulene-based biaryls and triaryls have also been employed to construct azulene-fused helicenes. researchgate.net

Regioselective Derivatization Strategies of the Azulene Core

The functionalization of the azulene core at specific positions is crucial for tuning its properties. The inherent electronic nature of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictates its reactivity. mdpi.com

Electrophilic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, typically occur at the 1- and 3-positions of the azulene ring. acs.org Nucleophilic attack, on the other hand, is generally favored at the 2-, 4-, 6-, and 8-positions. mdpi.com

Recent advancements have enabled more controlled and regioselective derivatization. For example, the introduction of methoxy (B1213986) substituents on the azulene ring can alter the typical regioselectivity of electrophilic substitutions, facilitating substitution at the 2-position. researchgate.net Palladium-catalyzed direct arylation of 2- and 6-haloazulenes with thiophene (B33073) derivatives allows for the selective introduction of thienyl groups at these positions. rloginconsulting.com Furthermore, Suzuki-Miyaura coupling reactions of diborylated azulenes with aryl halides have been used to synthesize 2,6-disubstituted azulene derivatives. mdpi.com

Functionalization at the 2-Position

The direct functionalization of the azulene ring at the 2-position via electrophilic substitution is challenging due to the high reactivity of the 1- and 3-positions. osti.gov Consequently, synthetic strategies have often relied on either constructing the azulene skeleton with the desired C2-substituent already in place or employing modern cross-coupling techniques.

One of the most effective methods for constructing the this compound core is the [8+2] cycloaddition reaction. The reaction of 2H-cyclohepta[b]furan-2-ones with silyl enol ethers derived from acetophenone provides a direct route to 2-phenylazulenes in excellent yields. rsc.orgmdpi.com Similarly, reacting 3-benzoyl-2H-cyclohepta[b]furan-2-one, prepared from 2-chlorotropone (B1584700) and ethyl benzoylacetate, with reagents like diethyl malonate can furnish this compound derivatives. oup.com

Modern transition-metal catalysis has introduced highly efficient methods for C2-functionalization. A significant innovation is the iridium-catalyzed direct C-H borylation of azulene, which selectively yields 2-borylazulene as the major product. osti.gov This borylated intermediate is a versatile building block for subsequent Suzuki-Miyaura cross-coupling reactions, allowing the introduction of a phenyl group or other aryl moieties at the 2-position. osti.govrsc.org For instance, coupling 2-borylazulene with bromobenzenes bearing a pentafluorosulfanyl (SF5) group has been successfully demonstrated. rsc.orgrsc.org Suzuki-Miyaura coupling is also employed to synthesize π-conjugated systems, such as linking diphenylaniline groups to the 2-position of the azulene core. researchgate.net

Another approach involves the Vilsmeier formylation of 1-phenyl-3-methylazulenes, which can introduce a formyl group at the 2-position. nii.ac.jp

Table 1: Selected Methods for Functionalization at the 2-Position This is an interactive table. Click on the headers to sort.

Starting Material Reagent/Catalyst Product Yield Citation

Functionalization at Other Positions (e.g., 1, 3, 6, 8)

Functionalization of the this compound scaffold at positions other than C2 is crucial for tuning its molecular properties. The 1- and 3-positions are particularly susceptible to electrophilic attack.

Positions 1 and 3: The Vilsmeier-Haack reaction is a common method to introduce formyl groups, typically at the 1-position of the azulene ring. durham.ac.uk A Vilsmeier-Haack type arylation has been developed for the electrophilic cross-coupling of this compound with 2-indolinone, yielding 1-(indol-2-yl)-2-phenylazulene in 82% yield. nii.ac.jp Halogenation can also be achieved selectively; for example, N-Iodosuccinimide (NIS) can be used for iodination at the 1- and 3-positions. durham.ac.uk The synthesis of this compound-1,3-dicarbonitrile has also been reported, demonstrating difunctionalization at these active sites. beilstein-journals.org

Position 6: Substituents can be introduced at the 6-position of the seven-membered ring. An efficient synthesis of a series of 6-alkyl-2-phenylazulenes has been developed, allowing for systematic studies of their properties. orcid.orghirosaki-u.ac.jp Furthermore, Suzuki-Miyaura cross-coupling has been utilized to prepare azulenes with diphenylaniline groups at both the 2- and 6-positions. researchgate.net

Other Positions (7 and 8): Functionalization at other sites on the seven-membered ring has also been achieved. For example, a this compound derivative has been functionalized at the 7-position via a Suzuki coupling reaction to introduce a dimethoxyphenyl group. beilstein-journals.org While functionalization at the 8-position of the this compound core is less commonly documented, general azulene chemistry suggests it is feasible through specific synthetic design.

Table 2: Examples of Functionalization at Other Positions of Phenylazulenes This is an interactive table. Click on the headers to sort.

Substrate Position(s) Functionalized Reagent/Reaction Type Product Yield Citation
This compound 1 2-Indolinone, Tf₂O (V-H type arylation) 1-(Indol-2-yl)-2-phenylazulene 82% nii.ac.jp
6-Phenethylazulene 1 POCl₃, DMF (Vilsmeier-Haack) 1-Formyl-6-phenethylazulene 88% durham.ac.uk
6-Phenethylazulene-1-carbaldehyde 3 N-Iodosuccinimide (Iodination) 3-Iodo-1-formyl-6-phenethylazulene 97% durham.ac.uk
This compound-1-carbonitrile derivative 3, 7 Bromination, Suzuki Coupling 3-Bromo-7-(2',5'-dimethoxyphenyl)-2-phenylazulene-1-carbonitrile - beilstein-journals.org
- 6 - 6-Alkyl-2-phenylazulenes - orcid.orghirosaki-u.ac.jp

Challenges and Innovations in Synthetic Efficiency and Selectivity

The synthesis of this compound and its derivatives is accompanied by several challenges, which have spurred significant innovation in synthetic chemistry.

Furthermore, the stability of intermediates can be a concern. Halogenated azulenes, for instance, can be inherently unstable, complicating their use in subsequent coupling reactions. osti.gov The reactivity of certain precursors can also be a limiting factor. In [8+2] cycloaddition reactions, enamines derived from aryl ketones like acetophenone are often resistant to reaction, requiring harsher conditions or alternative reagents. mdpi.com In cross-coupling reactions, catalyst and ligand choice is critical; early attempts at Suzuki-Miyaura coupling to form SF₅-phenylazulenes were unsuccessful until a bulky biaryl monophosphine ligand (SPhos) was employed. rsc.org

Innovations: To overcome these challenges, a number of innovative strategies have been developed.

One of the most impactful innovations is the use of transition metal-catalyzed C-H activation . Iridium-catalyzed C-H borylation allows for the direct, regioselective synthesis of 2-borylazulene from the parent azulene in a single step with high yield. osti.gov This provides a versatile platform for introducing a wide array of substituents at the 2-position via Suzuki-Miyaura coupling. osti.govrsc.org

The [8+2] cycloaddition methodology has been refined for greater efficiency. The use of silyl enol ethers instead of less reactive enamines provides a direct, high-yielding, one-pot synthesis of 2-arylazulenes from 2H-cyclohepta[b]furan-2-ones. rsc.org

The efficiency of coupling reactions has also been improved through new technologies. Microwave-assisted Suzuki-Miyaura coupling has been shown to successfully synthesize azulene-containing conjugates in good yields, significantly reducing reaction times. osti.gov These modern catalytic methods represent a shift from classical stoichiometric reactions to more atom-economical and efficient processes, enabling the rapid assembly of complex azulene-based molecules.

Table 3: Comparison of Synthetic Approaches This is an interactive table. Click on the headers to sort.

Feature Traditional Methods (e.g., from Troponoids) Innovative Methods (e.g., C-H Activation)
Starting Material Tropone or Fulvene derivatives Parent Azulene
Number of Steps Often multi-step Often single step for key functionalization
Regioselectivity Achieved by building the ring Achieved by catalyst control (e.g., Ir-catalyzed borylation at C2)
Key Challenge Low yields, lengthy synthesis Catalyst sensitivity, substrate scope
Example Synthesis from 2-chlorotropone and ethyl benzoylacetate. oup.com Direct C-H borylation of azulene followed by Suzuki coupling. osti.gov

Reactivity and Reaction Mechanisms of 2 Phenylazulene

Thermal Rearrangement Phenomena

At elevated temperatures, azulene (B44059) and its derivatives are known to undergo a variety of fascinating molecular rearrangements. These transformations, often involving complex mechanistic pathways, can lead to the scrambling of atoms within the azulene skeleton (automerization), isomerization to more stable aromatic isomers like naphthalene (B1677914), and the migration of substituents around the azulene core.

Automerization, or the isomerization in which the product is structurally identical to the reactant, has been studied in azulene using carbon-13 labeling. These studies reveal that at high temperatures, typically around 900°C, a reversible skeletal rearrangement occurs. One of the proposed mechanisms for this process involves a diradical intermediate. For 2-phenylazulene, this process would lead to an apparent scrambling of the carbon atoms of the azulene skeleton, although the phenyl substituent would remain at the 2-position.

A plausible pathway for the automerization of the azulene core involves the homolytic cleavage of the C9-C10 bond to form a diradical species. This intermediate can then undergo a series of bond rotations and reformations, leading to a structure that is identical to the starting material but with the positions of the carbon atoms interchanged.

The thermal conversion of azulene to the more thermodynamically stable naphthalene is an irreversible process that occurs at temperatures above 350°C. For this compound, this isomerization would be expected to yield 2-phenylnaphthalene. The mechanism of this transformation is complex and is thought to proceed through radical intermediates.

One proposed mechanism for the azulene-to-naphthalene rearrangement involves the formation of a vinylidene intermediate, which then undergoes a ring-closure and hydrogen-shift cascade to form the naphthalene skeleton. Another pathway may involve diradical species that rearrange to form the more stable bicyclic aromatic system of naphthalene. The presence of the phenyl group at the 2-position is not expected to fundamentally alter this rearrangement, although it may influence the reaction kinetics.

Rearrangement TypeReactantProductTypical Conditions
AutomerizationThis compoundThis compound (with scrambled carbons)High temperatures (~900°C)
IsomerizationThis compound2-PhenylnaphthaleneHigh temperatures (>350°C)

The thermal rearrangement of 1-phenylazulene to this compound has been observed and studied. This type of substituent migration is a key reaction in the high-temperature chemistry of substituted azulenes. The mechanism for this rearrangement can be conceptualized in two ways: either as a true migration of the phenyl group around a stable azulene core or as a consequence of the entire azulene skeleton rearranging while the phenyl group maintains its relative position before the final stabilized structure is formed.

Studies using carbon-13 labeling on the azulene skeleton itself have provided evidence that the rearrangement of 1-phenylazulene to this compound is likely a result of the underlying skeletal automerization of the azulene core. acs.org In this scenario, the azulene ring itself undergoes a rearrangement, and the phenyl group ends up at the 2-position of the newly arranged azulene skeleton, rather than migrating independently across a static azulene framework. acs.org

Electrophilic and Nucleophilic Reactivity Profiles

The non-uniform electron distribution in the azulene ring system dictates its reactivity towards electrophiles and nucleophiles. The five-membered ring has a higher electron density than the seven-membered ring, making it the primary site for electrophilic attack. Conversely, the electron-deficient seven-membered ring is more susceptible to nucleophilic attack.

Electrophilic aromatic substitution is a characteristic reaction of azulenes, and it occurs preferentially at the 1- and 3-positions of the five-membered ring due to the high electron density at these sites. mdpi.com For this compound, the 2-position is already occupied by the phenyl group. Therefore, electrophilic attack will be directed to the remaining activated positions, primarily the 1- and 3-positions.

The phenyl group at the 2-position can influence the regioselectivity of electrophilic substitution through both steric and electronic effects. Sterically, it may hinder attack at the adjacent 1- and 3-positions to some extent. Electronically, the phenyl group is generally considered to be weakly deactivating or activating via resonance and inductive effects, which can modulate the reactivity of the azulene core. However, the inherent high reactivity of the 1- and 3-positions of the azulene nucleus generally dominates, leading to substitution at these sites.

PositionRelative Reactivity towards ElectrophilesRationale
1 and 3HighHigh electron density in the five-membered ring
4, 6, and 8LowLower electron density in the seven-membered ring
5 and 7LowLower electron density in the seven-membered ring

Due to the electron-deficient nature of the seven-membered ring, azulenes can undergo nucleophilic addition, particularly at the 4-, 6-, and 8-positions. In the case of this compound, nucleophilic attack would be expected to occur on the seven-membered ring. The specific site of attack can be influenced by the nature of the nucleophile and the reaction conditions.

The addition of a nucleophile to the seven-membered ring results in the formation of an anionic intermediate, which can then be protonated or react with an electrophile. This reactivity is in stark contrast to that of its isomer, naphthalene, which does not readily undergo nucleophilic addition. The phenyl substituent at the 2-position is unlikely to have a major directing effect on nucleophilic addition to the distant seven-membered ring.

Redox Behavior and Electrochemical Characterization

Specific experimental data from Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) analyses for this compound are not available in the reviewed literature. However, the general principles of these techniques as applied to analogous azulene derivatives can be described.

Cyclic voltammetry is a standard electrochemical technique used to investigate the redox properties of chemical species. In a typical CV experiment involving an azulene derivative, a solution of the compound is prepared in a suitable solvent, such as acetonitrile, containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP). A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode. The potential is swept linearly between set limits in both forward and reverse directions, and the resulting current is measured.

For azulene-containing compounds, the resulting voltammogram is expected to show peaks corresponding to both oxidation and reduction events. The azulene core is known to be a better electron donor than an acceptor, suggesting that oxidation processes might be more readily observed. The potentials at which these peaks occur provide information about the thermodynamic feasibility of the redox reactions.

Differential Pulse Voltammetry is a more sensitive technique than CV, often used for quantitative analysis and for resolving closely spaced redox processes. The DPV method applies a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before the pulse and at the end of the pulse, with the difference plotted against the potential. This method effectively minimizes the background charging current, resulting in well-defined, peak-shaped responses that are proportional to the analyte's concentration. For azulene derivatives, DPV can provide a clearer picture of the various oxidation and reduction steps, offering more precise potential values for each redox event compared to CV.

Acid-Induced Reactivity and Transformations

Detailed studies specifically documenting the acid-induced reactivity and transformations of this compound are not prevalent in the available scientific literature. General chemical principles suggest that the azulene nucleus, being an electron-rich aromatic system, would be susceptible to electrophilic attack, such as protonation, particularly on the five-membered ring where electron density is highest. However, without specific experimental studies, any proposed transformation remains speculative.

Cyclization Reactions (e.g., Azulene-Fused Helicenes)

The intramolecular cyclization of this compound derivatives has been reported as a method for synthesizing polycyclic aromatic compounds. Specifically, this approach has been used to prepare naphth[2,1-a]- and naphth[2,3-a]azulenes nih.gov. This transformation represents a significant synthetic application of the this compound scaffold, leading to the formation of extended, fused-ring systems. While the synthesis of azulene-fused helicenes has been achieved through metal-catalyzed cycloisomerization reactions, the literature does not specify this compound as a direct precursor for these structures chemspider.com.

Table 1: Products of Intramolecular Cyclization of this compound Derivatives This table is interactive. Click on the headers to sort.

Precursor Product(s) Reaction Type
This compound derivative Naphth[2,1-a]azulene Intramolecular Cyclization
This compound derivative Naphth[2,3-a]azulene Intramolecular Cyclization

Mechanistic Elucidation of Chemical Transformations (e.g., Unexpected Fluorescence, General Reaction Pathways)

Information regarding unexpected fluorescence phenomena specifically from this compound is not available in the reviewed literature. The mechanistic pathway for the intramolecular cyclization of this compound derivatives to form naphthazulenes likely proceeds through an acid-catalyzed electrophilic aromatic substitution mechanism. A plausible pathway involves the protonation of the phenyl substituent, followed by an intramolecular electrophilic attack of the resulting carbocation onto the electron-rich azulene core. Subsequent dehydration and aromatization would then yield the final fused polycyclic aromatic product. This type of reaction pathway is a fundamental transformation in organic synthesis for building complex aromatic systems from simpler precursors nih.govmdpi.com.

Advanced Spectroscopic and Optical Characterization of 2 Phenylazulene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For 2-phenylazulene, this technique reveals how structural modifications and external stimuli alter its electronic landscape.

Influence of Substituents on Absorption Maxima and Band Shifts

The position of the phenyl group and the presence of other substituents on the azulene (B44059) core significantly impact the UV-Vis absorption spectrum. The introduction of a phenyl group at the 2-position of azulene results in absorption maxima at approximately 389 nm and 629 nm. clockss.org The absorption spectrum of azulene and its derivatives is typically characterized by distinct bands corresponding to electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net

The introduction of different substituents can cause these absorption bands to shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). For instance, the introduction of aryl groups can significantly influence the electronic properties, leading to distinct optical characteristics. researchgate.net Electron-donating groups, such as diphenylaniline, when attached to the azulene core, can dramatically alter the electronic structure, leading to intense absorption in the visible light region (400-600 nm). researchgate.net This is attributed to a change in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making the HOMO → LUMO transition more allowed. researchgate.net

Conversely, electron-withdrawing groups, like the pentafluorosulfanyl (SF₅) group, also perturb the absorption spectrum. Four regioisomers of SF₅-phenylazulene have been synthesized and all exhibit strong absorption in the green-to-red region of the visible spectrum, resulting in a blue color. rsc.orgresearchgate.net The exact position of the substituent on both the azulene and phenyl rings leads to subtle differences in their absorption spectra. rsc.org

Here is an interactive data table showing the absorption maxima of this compound and some of its substituted derivatives:

CompoundSubstituent(s)Solventλmax (nm)
This compoundNoneCHCl₃389, 629 clockss.org
2-(4-(pentafluorosulfanyl)phenyl)azulene4-SF₅ on phenyl ringCH₂Cl₂Visible region absorption rsc.org
2,6-bis(diphenylamino)azulene2,6-diphenylaminoDCM380-610 preprints.org

Spectro-electrochemical Investigations

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of molecules as they undergo oxidation or reduction. This technique is particularly insightful for understanding the electronic structure of this compound and its derivatives.

Cyclic voltammetry (CV) studies on compounds like 6-octyl-2-phenylazulene have revealed their redox behavior. acs.org When a polymer film derived from a triarylamine-substituted azulene dyad is subjected to positive doping (oxidation), a strong absorption band characteristic of triarylamine radical cations appears. acs.orgresearchgate.net This indicates that the electronic properties of the azulene system can be reversibly tuned by applying an electrical potential.

These investigations are crucial for the development of electrochromic materials, where a substance changes color in response to an electrical stimulus. The ability to control the absorption spectrum of this compound derivatives through electrochemical means opens up possibilities for their use in smart windows and displays. psu.edumdpi.com

Fluorescence and Luminescence Studies

Fluorescence spectroscopy provides valuable information about the excited states of molecules. This compound and its derivatives exhibit interesting fluorescence properties, which are sensitive to their molecular structure and environment.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound itself is not extensively reported in the provided context, but studies on related systems provide insights. For example, some azulene derivatives are known to be fluorescent. rsc.org The introduction of certain substituents can enhance fluorescence. For instance, co-oligomers of diphenylaniline and azulene exhibit strong emission in the green and orange regions of the spectrum. preprints.org

The quantum yield is highly dependent on the molecular structure and the presence of functional groups that can either promote or quench fluorescence. For example, in some azulene dyads, energy transfer to the azulene moiety can be an effective quenching mechanism. researchgate.net

Stokes Shift Analysis and Environmental Sensitivity

The Stokes shift is the difference between the positions of the absorption and emission maxima. edinst.com A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio. nih.gov

The fluorescence of this compound derivatives can be sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. psu.edu This environmental sensitivity arises from changes in the dipole moment of the molecule upon excitation. libretexts.org More polar solvents can stabilize the more polar excited state, leading to a red shift in the emission spectrum and an increase in the Stokes shift. edinst.comlibretexts.org This property makes them useful as fluorescent probes to study the microenvironment of systems like biological membranes. psu.edulibretexts.org For example, azulene-oxazolone derivatives have demonstrated positive solvatochromism, with solvent polarizability being a key parameter influencing their spectroscopic properties. researchgate.net

Anti-Kasha Fluorescence (if specifically observed in this compound systems)

Kasha's rule states that fluorescence typically occurs from the lowest excited state of a given multiplicity (S₁). nih.gov However, azulene and some of its derivatives are notable exceptions to this rule, exhibiting anomalous fluorescence from the second excited state (S₂ → S₀), known as anti-Kasha fluorescence. preprints.orgnih.gov This unusual behavior is attributed to a large energy gap between the S₂ and S₁ states, which slows down internal conversion from S₂ to S₁, allowing the S₂ → S₀ radiative decay to compete. nih.govmdpi.com

While the provided search results frequently mention anti-Kasha fluorescence as a characteristic property of the azulene core, specific and detailed studies focusing solely on this phenomenon in this compound itself are not explicitly detailed. preprints.orgmdpi.comrsc.org However, the fundamental electronic structure of the azulene moiety in this compound suggests that it may also exhibit this property under certain conditions. The introduction of substituents can influence the energy levels of the excited states and, consequently, the observation of anti-Kasha fluorescence. researchgate.net For example, protonation of certain di(phenylethynyl)azulenes can lead to a dominance of S₂→S₀ emission. researchgate.net

Time-Resolved Spectroscopy and Excited State Dynamics

The photophysical properties of this compound are dictated by the complex and rapid processes that occur following the absorption of light. Time-resolved spectroscopic methods are essential for observing and understanding these fleeting excited state dynamics.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption spectroscopy has been instrumental in monitoring the evolution of this compound's excited states. nih.govnih.gov This technique allows for the observation of short-lived transient species on timescales ranging from femtoseconds to nanoseconds. nih.gov Upon photoexcitation, the molecule is promoted to a higher electronic state, typically the S2 state, due to its strong absorption in the visible region. This is followed by extremely rapid internal conversion to the first excited singlet state (S1).

The S1 state of this compound is characterized by a very short lifetime, decaying on the order of picoseconds. This rapid depopulation is primarily due to efficient internal conversion back to the ground state (S0), a phenomenon that is a hallmark of azulene derivatives and represents a notable exception to Kasha's rule. Transient absorption spectra show a broad absorption band in the visible range, which is assigned to the S1 → Sn transition. The decay of this transient absorption provides a direct measure of the S1 state lifetime.

Intersystem Crossing Rates and Triplet Formation

While internal conversion is the main deactivation pathway for the S1 state, intersystem crossing (ISC) to the triplet manifold (T1 state) also occurs, though less efficiently. osti.gov The rate of this process competes with the rapid internal conversion. The formation of the triplet state can be observed in transient absorption experiments at longer time delays, following the decay of the S1 state signals. osti.gov

The triplet state has a significantly longer lifetime than the S1 state, often lasting for nanoseconds or even microseconds. osti.gov The quantum yield of triplet formation is generally low, confirming that ISC is a minor decay channel. osti.gov However, in certain environments, particularly in polar solvents, the yield of triplet states can be enhanced. osti.gov This is attributed to the involvement of an intermediate intramolecular charge-transfer (ICT) state which can facilitate intersystem crossing. osti.gov For instance, in some molecular systems, triplets are generated within a nanosecond via ICT state recombination with a significantly higher yield compared to the direct ISC pathway in nonpolar solvents. osti.gov

Charge-Transfer Nature of Excited States

The excited states of this compound exhibit significant intramolecular charge-transfer (ICT) character. researchgate.net This means that upon excitation, there is a substantial redistribution of electron density within the molecule. The phenyl group generally acts as an electron donor, while the seven-membered ring of the azulene core acts as an electron acceptor.

This charge-transfer nature is a key feature of its S1 state and is influenced by the surrounding environment. researchgate.net Polar solvents can stabilize this charge-separated state, which can affect the molecule's photophysical properties, including its emission spectra and the rates of its non-radiative decay pathways. The charge-transfer character is fundamental to understanding the unique optical and electronic properties of this compound. researchgate.net

Halochromism and Stimuli-Responsive Optical Behavior

This compound displays notable halochromism, which is the ability to change color in response to variations in pH. rsc.orgresearchgate.netacs.org This phenomenon is rooted in the basicity of the azulene core, which can be protonated by strong acids. rsc.orgresearchgate.net Protonation typically occurs at the C1 or C3 positions of the five-membered ring, as these are the locations with the highest electron density. rsc.orgacs.org

The addition of a proton disrupts the π-electron system of the azulene moiety, causing a significant alteration in its electronic absorption spectrum. rsc.org This leads to a distinct and reversible color change. Typically, the vibrant blue or violet color of the neutral this compound molecule shifts to a yellow or brownish hue upon forming the corresponding azulenium cation. researchgate.net This stimuli-responsive optical behavior makes this compound and its derivatives attractive candidates for use as pH indicators and in optical sensing applications. rsc.orgacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound in solution. jchps.comox.ac.ukbhu.ac.in Both ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for the molecule's structure and purity. jchps.comcore.ac.uk

The ¹H NMR spectrum provides information about the chemical environment of the protons. Protons on the seven-membered ring of the azulene core are typically found at a lower field (higher ppm) than those on the five-membered ring, which is a direct consequence of the ring's dipolar nature. The protons of the phenyl substituent show characteristic signals in the aromatic region.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shift of each carbon atom, further confirming the molecular skeleton. The positions of the carbon signals reflect the electron-rich nature of the five-membered ring and the electron-deficient nature of the seven-membered ring. Together, ¹H and ¹³C NMR are essential for characterizing newly synthesized batches of this compound in a research context. researchgate.netjchps.com

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.923(2)
b (Å)7.749(2)
c (Å)24.120(6)
β (°)94.78(2)
Volume (ų)1101.6(5)
Z4

This table presents crystallographic data for a derivative of this compound, as detailed structural information for the parent compound was not available in the search results.

Theoretical and Computational Investigations of 2 Phenylazulene

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the molecular and electronic properties of complex organic molecules like 2-phenylazulene. These methods allow for the detailed exploration of the potential energy surface and the prediction of spectroscopic properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. acs.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT studies on related azulene (B44059) systems have been used to explore thermal rearrangement mechanisms and predict mesomorphic properties. researchgate.netmdpi.com

The azulene molecule is well-known for its non-alternant hydrocarbon structure, which results in a significant dipole moment due to an electron-rich five-membered ring and an electron-poor seven-membered ring. mdpi.com This charge separation imparts unique chemical and physical properties. The substitution of a phenyl group at the 2-position influences this intrinsic charge distribution.

CompoundCalculated Dipole Moment (Debye)Calculation Method
This compound1.54AM1 dtic.mil

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions, reactivity, and conductivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy of its lowest-lying electronic transition.

Theoretical calculations provide direct access to the energies and spatial distributions of these orbitals. For this compound, semi-empirical AM1 calculations have estimated the energies of the frontier orbitals. dtic.mil More detailed CNDO/S calculations on the protonated form, the 2-phenylazulenium cation, reveal that the HOMO and LUMO are key to the molecule's electronic absorption. cdnsciencepub.com In the parent azulene, the HOMO is primarily localized on the five-membered ring, while the LUMO has significant density on the seven-membered ring. The introduction of the phenyl group at the 2-position interacts with these orbitals, affecting their energy levels and the resulting HOMO-LUMO gap. cdnsciencepub.comacs.org This modulation of the frontier orbitals is a primary reason for the different photophysical properties of substituted azulenes compared to the parent molecule. tsukuba.ac.jp

CompoundHOMO Energy (eV)LUMO Energy (eV)Calculation Method
This compound-7.98-1.24AM1 dtic.mil

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of systems in the presence of time-dependent potentials, such as light. researchgate.net It is a powerful tool for calculating excited-state properties, most notably for predicting and interpreting electronic absorption spectra. dtic.milaip.org

Azulene is famous for its striking blue color, a result of an unusually low-energy S₀→S₁ electronic transition in the visible region of the spectrum. nih.gov Its derivatives, including this compound, also exhibit characteristic absorption spectra. Experimental measurements have documented the primary absorption bands of this compound. clockss.orgnih.gov The spectrum features a low-energy band in the visible region (~600-700 nm) and a higher-energy band in the near-UV region (~390 nm). clockss.orgnih.gov

Theoretical calculations aim to reproduce these experimental spectra and provide assignments for the observed transitions. While specific TD-DFT calculations for neutral this compound are not detailed in the provided sources, studies on the protonated 2-phenylazulenium cation using the CNDO/S method show good agreement between calculated and experimental transition energies. cdnsciencepub.com These calculations confirm that the absorption bands arise from transitions between frontier molecular orbitals (HOMO→LUMO). cdnsciencepub.com Theoretical models for related azulene derivatives have successfully explained how structural modifications lead to shifts in the absorption maxima, demonstrating the predictive power of such computational approaches. researchgate.net

Experimental Absorption Maxima for this compound
Reported λmax (nm)Source
~690, ~385, ~365, ~293Klevens & Platt (1950) nih.gov
629, 389Matsumura et al. (2020) clockss.org
~690, ~341International Journal of Quantum Chemistry (1990) dtic.mil

Time-Dependent Density Functional Theory (TDDFT)

Characterization of Excited State Properties and Transitions

Computational methods, particularly time-dependent density functional theory (TD-DFT), have been instrumental in characterizing the excited state properties of this compound and related derivatives. nii.ac.jpjmaterenvironsci.comrsc.org These calculations allow for the prediction and interpretation of electronic absorption spectra, providing details on excitation energies, absorption wavelengths, and the nature of electronic transitions. jmaterenvironsci.comresearchgate.net

A hallmark of azulene and its derivatives is the violation of Kasha's rule, where fluorescence occurs predominantly from the second excited singlet state (S2) rather than the first (S1). rhhz.netacs.org This anomalous emission is attributed to the large energy gap between the S1 and S2 states, which slows the internal conversion from S2 to S1, making the S2 → S0 radiative decay a more competitive pathway. rhhz.netacs.org Theoretical studies on this compound and other derivatives have confirmed that this unusual photophysical behavior is retained. acs.org

Computational analyses reveal that the electronic transitions in these molecules are typically of a π → π* nature, localized on the aromatic system. nih.gov For instance, studies on various azulene derivatives show distinct absorption bands corresponding to transitions to different excited states (S1, S2, S3, etc.). researchgate.net The introduction of substituents, like the phenyl group at the 2-position, can modulate these properties. DFT calculations have shown that the 2,6-connectivity in substituted azulenes can lead to intense luminescence due to significant contributions of the substituents to both the ground and excited states. researchgate.net

Femtosecond transient absorption spectroscopy is a powerful experimental technique used to probe the dynamics of excited states. rsc.orgmdpi.comaps.orgnih.gov These experiments, often complemented by theoretical calculations, can track the ultrafast processes of energy transfer and charge separation following photoexcitation. nih.govresearchgate.net For example, in similar chromophore systems, transient absorption spectra reveal the formation and decay of various excited state species, providing insights into the pathways of relaxation and reaction. researchgate.net

The table below summarizes key excited state properties for azulene derivatives as determined by computational methods.

PropertyDescriptionSignificance
Excitation Energies The energy required to promote an electron from the ground state to an excited state.Determines the absorption wavelength of the molecule.
Oscillator Strengths A dimensionless quantity that expresses the probability of a particular electronic transition.Relates to the intensity of absorption bands in the UV-Vis spectrum. jmaterenvironsci.com
S1-S2 Energy Gap The difference in energy between the first and second excited singlet states.A large gap is characteristic of azulenoids and is responsible for the S2 fluorescence. rhhz.net
Transition Character The nature of the orbitals involved in the electronic transition (e.g., π → π, n → π).Provides insight into the electronic redistribution upon excitation. nih.gov

Nonadiabatic Dynamics Simulations

Nonadiabatic dynamics simulations are crucial for understanding the photochemical and photophysical processes that involve transitions between different electronic states. pwr.edu.plethz.ch These simulations go beyond the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent. ethz.ch In many photochemical events, especially those involving conical intersections (points of degeneracy between electronic states), this approximation breaks down, and nonadiabatic effects become dominant. pwr.edu.pl

Methods like fewest-switches surface hopping (FSSH) and the Meyer-Miller (MM) mapping Hamiltonian are employed to simulate these complex dynamics. ethz.chnsf.govrsc.org These approaches model the nuclear motion classically on a single potential energy surface while allowing for "hops" between different electronic states based on the nonadiabatic coupling. ethz.chnsf.gov

For molecules like this compound, nonadiabatic dynamics can elucidate the ultrafast relaxation pathways following photoexcitation. This includes the internal conversion processes between excited states (e.g., S2 → S1) and the eventual return to the ground state. whiterose.ac.uk The simulations can track the time evolution of the electronic and nuclear degrees of freedom, providing a detailed picture of the photophysical events. nsf.gov These computational techniques are essential for rationalizing experimental observations from time-resolved spectroscopy and for predicting the photochemical behavior of new materials. whiterose.ac.uk

Application of Molecular Orbital Theory

Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure and bonding in molecules like this compound. cutm.ac.inlasalle.eduillinois.edu It describes the formation of molecular orbitals through the linear combination of atomic orbitals. lasalle.edu The energies and symmetries of these MOs, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the electronic and optical properties of a compound. mdpi.com

In azulene and its derivatives, the unique arrangement of the five- and seven-membered rings leads to a relatively small HOMO-LUMO gap compared to its isomer naphthalene (B1677914). rhhz.netmdpi.com This small energy gap is responsible for the characteristic blue color of azulene and its absorption of light in the visible region. mdpi.com The application of MO theory, often in conjunction with DFT calculations, allows for the visualization and analysis of the frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.netmdpi.com

For this compound, the phenyl substituent influences the MO energy levels and their distribution. The HOMO and LUMO are typically delocalized over the entire π-conjugated system. Theoretical studies have shown that in some azulene derivatives, the C-2 and C-6 positions have high LUMO and HOMO-1 coefficients, making them key positions for tuning the electronic properties through substitution. mdpi.com This understanding, derived from MO theory, is crucial for designing new azulene-based materials with tailored optoelectronic properties. mdpi.comresearchgate.net

Below is an interactive table summarizing the key concepts of MO theory as applied to this compound.

MO ConceptDescriptionRelevance to this compound
HOMO The highest energy molecular orbital that is occupied by electrons at the ground state.Its energy level is related to the ionization potential and electron-donating ability. mdpi.com
LUMO The lowest energy molecular orbital that is unoccupied by electrons at the ground state.Its energy level is related to the electron affinity and electron-accepting ability. mdpi.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Correlates with the lowest energy electronic transition and influences the color and reactivity of the molecule. researchgate.netrhhz.net
Orbital Coefficients The contribution of each atomic orbital to a given molecular orbital.Indicates the regions of the molecule that are most involved in electronic transitions and chemical reactions. mdpi.com

Computational Elucidation of Structure-Property Relationships

A primary goal of theoretical and computational chemistry is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. arxiv.org For this compound and its derivatives, computational studies have been invaluable in elucidating these structure-property relationships, guiding the synthesis of new materials with desired characteristics. researchgate.netrhhz.netresearchgate.netresearchgate.net

By systematically modifying the structure of this compound in silico—for example, by adding different substituents at various positions—researchers can predict the impact on its electronic and optical properties. researchgate.net DFT and TD-DFT calculations can forecast changes in the HOMO-LUMO gap, absorption and emission wavelengths, and charge distribution. jmaterenvironsci.comresearchgate.netresearchgate.netscirp.org

For instance, computational studies on di(phenylethynyl)azulene isomers have demonstrated that the connectivity of the substituents significantly affects the photophysical properties. researchgate.net The 2,6-disubstituted isomer was found to exhibit the most intense luminescence, a finding that was rationalized by the substantial contribution of the substituents to the frontier molecular orbitals in both the ground and excited states. researchgate.net Similarly, theoretical investigations into azulene derivatives for nonlinear optics have shown how the placement of alkyl chains can alter the HOMO-LUMO energy gap and dipole moments, thereby influencing the nonlinear optical response. rhhz.net

These computational insights provide a powerful predictive tool, enabling a rational design approach for new functional materials based on the this compound scaffold for applications in optoelectronics and beyond. researchgate.netresearchgate.net

Applications of 2 Phenylazulene in Advanced Materials Science

Organic Electronics and Optoelectronics

The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. researchgate.netdiva-portal.org Azulene (B44059) and its derivatives, including 2-phenylazulene, have garnered significant interest for these applications due to their distinct electronic attributes. ontosight.airesearchgate.net The introduction of a phenyl group at the 2-position of the azulene core specifically influences the compound's electronic structure, making it a compelling candidate for devices like organic field-effect transistors (OFETs) and organic solar cells. ontosight.ai

N-type Semiconductor Characteristics

In semiconductor technology, materials are classified as either p-type (hole-dominant charge carriers) or n-type (electron-dominant charge carriers). unacademy.comquora.com An n-type semiconductor is typically created by doping an intrinsic semiconductor with elements that have more valence electrons, resulting in an excess of free electrons that can carry current. pveducation.orgsemicon-storage.com

While many organic semiconductors are inherently p-type, the development of stable and efficient n-type organic materials is crucial for creating complementary circuits and improving the performance of devices like organic solar cells. Research has shown that specific derivatives of azulene can function as high-performance n-type materials. For instance, conjugated polymers incorporating 2,2'-biazulene (B12667019) diimide units have demonstrated excellent performance in OFETs, exhibiting high electron mobility. researchgate.net These have been recognized as some of the top-performing monopolar n-type polymers. researchgate.net The electron-withdrawing nature of the imide groups is critical to achieving these n-type characteristics, a principle also seen in other n-type materials like perylene (B46583) diimides (PDIs) and naphthalene (B1677914) diimides (NDIs). ossila.com

Applications in Organic Solar Cells and Photovoltaics

Organic solar cells (OSCs) or organic photovoltaics (OPVs) generate electricity by absorbing sunlight in an active layer composed of organic materials. bath.ac.ukkyushu-u.ac.jp A common and effective architecture is the bulk heterojunction (BHJ), where an electron-donor material and an electron-acceptor material are blended together to create a large interfacial area for efficient charge separation. kyushu-u.ac.jpwikipedia.org

Azulene derivatives have been successfully integrated into OSCs, demonstrating their potential in photovoltaic applications. rsc.orgrsc.org The unique properties of the azulene unit can be harnessed in several ways:

As an Electron Donor: The azulene moiety can act as the electron-donating component in donor-acceptor (D-A) polymer systems. In one study, a thin film blend of an azulene-based polymer and a fullerene derivative (PC71BM) achieved a power conversion efficiency (PCE) of 2.04%. rhhz.net

As a Hole Transport Material: In perovskite solar cells, a highly efficient emerging photovoltaic technology, an azulene derivative featuring four oxygen-bridged triarylamines has been used as a hole transport material. Devices incorporating this material demonstrated an excellent power conversion efficiency of 16.5%. researchgate.net

These findings highlight the versatility of the azulene framework in designing functional components for various solar cell technologies.

Table 1: Performance of Solar Cells Incorporating Azulene Derivatives

Solar Cell Type Azulene Derivative Role Key Component(s) Power Conversion Efficiency (PCE) Reference
Organic Solar Cell (OSC) Electron Donor DPPA1 / PC71BM blend 2.04% rhhz.net

Non-Linear Optics (NLO)

Non-linear optics (NLO) is a branch of optics that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. wikipedia.orgyoutube.com These phenomena are typically observed at very high light intensities, such as those from lasers, and enable applications like frequency conversion and optical switching. wikipedia.orgutwente.nl Materials for NLO applications are characterized by their non-linear susceptibility (χ), with second-order effects (χ⁽²⁾) and third-order effects (χ⁽³⁾) being of particular interest. photonics.commpg.de

Azulene-containing compounds have emerged as promising candidates for the construction of NLO materials. lookchem.com The inherent asymmetry and large dipole moment of the azulene core make it an attractive building block for molecules with significant NLO responses. rsc.orgmdpi.com

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a second-order NLO process where two photons with the same frequency interact with a non-linear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength, of the initial photons. wikipedia.orgutwente.nl This requires materials that lack a center of symmetry. researchgate.net

Development of Molecular Nonlinear Optical Materials

The development of new NLO materials often relies on "molecular engineering," where molecules are deliberately designed and synthesized to achieve specific properties that translate into desired bulk material characteristics. researchgate.net The goal is to create materials with large non-linear susceptibilities, good optical transparency, and high stability.

The unique structure of azulene makes it a prime target for such molecular engineering efforts. Researchers are exploring ways to incorporate the azulene unit into larger molecular frameworks to enhance NLO properties. For example, theoretical studies have proposed designs where azulene is incorporated into nanographene structures to boost the second-order NLO response. researchgate.net The development of such pure hydrocarbon-based NLO materials is an active area of research, with this compound and its derivatives serving as key structural motifs. researchgate.netlookchem.com

Liquid Crystalline Materials

Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. uptti.ac.in The constituent molecules, known as mesogens, possess orientational order but have varying degrees of positional order, leading to different liquid crystal phases (mesophases) such as nematic, smectic, and cholesteric. uptti.ac.in

The rigid, rod-like shape of many this compound derivatives makes them excellent candidates for forming liquid crystalline phases. The introduction of flexible alkyl chains to the rigid this compound core is a common strategy to induce this behavior.

Detailed studies have revealed that specific this compound derivatives exhibit well-defined mesophases. For example, 6-octyl-2-phenylazulene has been shown to display a highly ordered smectic E (SE) mesophase. acs.orgnih.gov The mesomorphic properties were characterized using techniques such as differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and X-ray diffraction (XRD). acs.orgnih.gov

More recently, a new class of mesogens based on a this compound-1-carbonitrile core was synthesized and characterized. rsc.orgresearchgate.net These materials are notable for exhibiting de Vries-like behavior, which is characterized by a very small shrinkage in layer thickness at the transition from the smectic A (SmA) to the smectic C (SmC) phase. rsc.org One compound in this series displayed a rare orthogonal SmA re-entrant phase below the tilted SmC phase, a phenomenon not previously observed for similar achiral molecules. rsc.org

Table 2: Mesomorphic Properties of Selected this compound Derivatives

Compound Mesophase(s) Exhibited Phase Transition Temperatures (°C) Reference
6-Octyl-2-phenylazulene Smectic E (SE) Cr 103.5 SE 111.5 I acs.orgnih.gov
8O-AzCN-PhO8 Smectic C (SmC), Smectic A (SmA) Cr 99 (SmC 98) SmA 113 I rsc.org
12O-AzCN-PhO12 Smectic C (SmC), Smectic A (SmA) Cr 97 SmC 118 SmA 123 I rsc.org
16O-AzCN-PhO8 Smectic C (SmC), Re-entrant Smectic A (SmAre), Smectic A (SmA) Cr 89 (SmC 84) SmAre 100 SmC 110 SmA 112 I rsc.org

(Cr = Crystal, I = Isotropic Liquid. Temperatures indicate the onset of the transition upon heating. Values in parentheses are for monotropic transitions observed on cooling.)

Chemical Sensing and Probing Platforms

The inherent electronic and optical properties of the azulene chromophore make it an interesting candidate for use in chemical sensors. bath.ac.uk The development of colorimetric sensors, which signal the presence of an analyte through a change in color, is a particularly promising application area. nih.gov

Colorimetric sensors operate on the principle that interaction with a target analyte induces a change in the electronic structure of the sensor molecule, resulting in a shift in its light absorption and a visible color change. encyclopedia.pub The this compound scaffold is well-suited for this purpose due to its unique π-electron system.

The design of a colorimetric sensor based on this compound would involve functionalizing the molecule with a receptor group that can selectively bind to a specific target analyte. This binding event would perturb the electron distribution within the this compound core, altering its intramolecular charge-transfer characteristics. This alteration, in turn, changes the wavelength of light the molecule absorbs, leading to a naked-eye detectable color change. While specific applications of this compound in this area are still emerging, the fundamental properties of the azulene unit make it a strong candidate for creating sensitive and selective colorimetric probes for various analytes. bath.ac.uk

Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. researchgate.netbbau.ac.in The this compound structure, with its extended aromatic system, is an excellent building block for creating highly ordered supramolecular architectures through self-assembly. researchgate.net

The ability of the azulene moiety to participate in non-covalent interactions has been demonstrated in studies of co-crystals. For example, azulene derivatives have been shown to form halogen-bonded co-crystals with perfluorinated iodobenzenes. rsc.org In these structures, the primary interactions guiding the assembly are halogen bonds (O⋯I or N⋯I), but the azulene unit plays a crucial organizing role. rsc.org

Theoretical investigations using Hirshfeld surface analysis and DFT calculations have confirmed that π–π stacking interactions involving the azulene rings are vital for the formation and stabilization of these supramolecular aggregates. rsc.org These studies highlight how the specific electronic features of the azulene core can be used to direct the formation of complex, multi-component assemblies.

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of materials science. google.com this compound and its derivatives are adept at forming such architectures, particularly through liquid crystalline self-assembly. researchgate.net This process allows for the control of molecular orientation on a large scale, which is critical for the performance of optoelectronic devices. researchgate.net

The formation of these architectures is driven by a combination of factors inherent to the this compound structure. The rigid, aromatic core promotes π–π stacking, which helps to organize the molecules into columns or layers. rsc.org Meanwhile, flexible alkyl or alkoxy chains attached to the core provide the necessary fluidity for the system to adopt liquid crystalline phases. researchgate.net By carefully designing the molecular structure, researchers can guide the self-assembly process to create materials with specific, tailored functionalities, from the highly ordered SmE phases to complex De Vries systems. researchgate.netrsc.org

Building Blocks for Novel Functional Materials

The this compound scaffold serves as a fundamental component in the bottom-up synthesis of complex functional materials. Its reactivity, particularly at the 1, 3, and 6-positions, allows for its incorporation into a wide array of larger systems, from linear polymers to intricate three-dimensional structures.

Polymer Synthesis and Functional Poly(phenylazulenes)

This compound and its derivatives are valuable monomers for the creation of conjugated polymers. These materials, known as poly(phenylazulenes), are of significant interest for applications in organic electronics due to their tunable electronic properties. The synthesis of these polymers often involves modern cross-coupling reactions, which allow for precise control over the polymer's structure and connectivity.

Research has demonstrated the synthesis of various azulene-containing polymers where the azulene unit is connected through different positions on its core. For instance, polymers with connectivity at the 2- and 6-positions of the azulene ring have been synthesized. beilstein-journals.org A key precursor for these materials is 2,6-dibromoazulene, which can be coupled with other aromatic units, such as fluorene, using the Suzuki-Miyaura coupling reaction to yield well-defined conjugated polymers. beilstein-journals.org

Another approach involves the electropolymerization of azulene-based dyads. Dyads consisting of an azulene moiety linked to another chromophore, such as a triarylamine, can be oxidized potentiodynamically to form polymer films on an electrode surface. nih.gov These films exhibit interesting spectroelectrochemical properties, with the appearance of new absorption bands upon doping, indicating charge-transfer interactions within the polymer matrix. nih.gov The properties of these polymers are highly dependent on the functional groups attached to the azulene core and the specific linkage points along the polymer backbone. beilstein-journals.org

Table 1: Examples of Functional Polymers Derived from Azulene Precursors
Polymer/Monomer TypeSynthesis MethodKey Features & FindingsReference
Poly(2,6-azulene-alt-fluorene)Suzuki-Miyaura CouplingSynthesized from 2,6-dibromoazulene and a fluorene-based diboronic ester. Forms a conjugated polymer with potential for electronic applications. beilstein-journals.org
Poly{1,3-bis[2-(3-alkylthienyl)]azulene}Oxidative PolymerizationCreates conjugated polymers containing both azulene and thiophene (B33073) units, synthesized from 1,3-dibromoazulene (B1595116) precursors. beilstein-journals.org
Poly-1 (from Triarylamine-Azulene Dyad)ElectropolymerizationForms a polymer film on the electrode. Positive doping creates a strong absorption band typical for triarylamine radical cations, indicating charge transfer. nih.gov
Poly(2,6-azuleneethynylene)sDesign and Synthesis StudiesRepresents a class of azulene-based polymers whose properties are studied for material applications. acs.org

Azulene-Fused Helices and Heterocycles

The rigid and planar structure of this compound makes it an excellent starting point for synthesizing larger, more complex polycyclic aromatic hydrocarbons (PAHs), including helicenes and fused heterocycles. These molecules possess unique three-dimensional structures and electronic properties.

Azulene-Fused Helices: Helical chirality arises in molecules with a screw-shaped geometry, and azulene-fused helicenes are a fascinating class of such compounds. Research has shown the unexpected formation of azuleno[2,1-c]phenanthrenes, which possess a clockss.orghelicene framework, through gold- or platinum-catalyzed cycloisomerizations of appropriate azulene precursors. researchgate.netmdpi.com This method provides a direct route to building these complex, chiral architectures from azulene-containing starting materials. mdpi.com

Azulene-Fused Heterocycles: The incorporation of heteroatoms (e.g., sulfur, nitrogen, selenium) into the azulene framework leads to the formation of azulene-fused heterocycles with novel properties. A notable example is the synthesis of azuleno[1,2-b]benzothiophene and the corresponding benzoselenophene. These compounds are prepared via a copper-catalyzed tandem cyclization of 2-(2′-bromophenyl)azulene, a direct derivative of this compound. clockss.org This reaction involves an intramolecular C-H chalcogenation, effectively bridging the phenyl and azulene rings with a sulfur or selenium atom. clockss.org The resulting tetracyclic systems have a more planar structure compared to the parent this compound, which leads to a red-shift in their maximum absorption wavelengths. clockss.org Similarly, Lewis-acid catalyzed intramolecular cyclization of this compound derivatives is a reported method for preparing naphtho[2,1-a]azulenes. researchgate.netmdpi.comresearchgate.net

Table 2: Synthesis of Azulene-Fused Helices and Heterocycles from this compound Derivatives
Target Compound ClassPrecursor ExampleSynthesis MethodKey FindingsReference
Azulene-Fused Helices (e.g., Azuleno[2,1-c]phenanthrenes)Azulene with alkyne functionalitiesGold- or Platinum-catalyzed cycloisomerizationUnexpectedly forms a clockss.orghelicene framework, demonstrating a route to chiral azulene-based structures. researchgate.netmdpi.com
Azulene-Fused Heterocycles (e.g., Azuleno[1,2-b]benzothiophene)2-(2′-Bromophenyl)azuleneCu-catalyzed tandem cyclizationForms a planar, tetracyclic system with a bridged chalcogen atom, leading to red-shifted absorption. clockss.org
Azulene-Fused PAHs (e.g., Naphtho[2,1-a]azulenes)This compound derivativesLewis-acid or Brønsted acid-mediated intramolecular cyclizationAn efficient protocol for creating larger, fused aromatic systems from azulene precursors. researchgate.netmdpi.comresearchgate.net

Nanomaterials (e.g., Nanographenes, Single-Chain Nanoparticles)

The principles of bottom-up synthesis allow for the construction of precisely defined nanomaterials from molecular precursors. This compound and its derivatives are emerging as important components in this field, contributing to the synthesis of nanographenes and being investigated for the functionalization of other nanomaterials.

Nanographenes: Nanographenes are nanoscale fragments of graphene whose properties are highly dependent on their size, shape, and edge structure. The incorporation of non-hexagonal rings, such as the five- and seven-membered rings of azulene, into the graphene lattice can dramatically alter its electronic properties. Synthetic strategies using azulene-containing precursors are being developed to create these "defective" nanographenes. For instance, research has shown that 1,2,3-triarylazulenes bearing 2-pyrenyl substituents can serve as precursors to azulene-embedded polycyclic aromatic hydrocarbons through Scholl-type oxidation. rsc.org This approach is considered a promising route for building larger, fully hydrocarbon nanographenes that incorporate multiple azulene units. rsc.org A nanographene structure containing two azulene units has also been synthesized, highlighting the feasibility of incorporating this unique isomer of naphthalene into larger graphitic systems. researchgate.net

Single-Chain Nanoparticles (SCNPs): SCNPs are individual polymer chains that are collapsed into a compact, nanoparticle-like structure through intramolecular crosslinking. These materials can mimic the folded structures of proteins and are used in catalysis, sensing, and drug delivery. While the direct use of this compound in the synthesis of SCNPs is an area of ongoing research, the functionalization of polymers with azulene moieties provides a pathway to such materials. Polymers containing azulene units, like the azulene methacrylate (B99206) polymers, could be designed with crosslinkable groups. mdpi.com Under dilute conditions, these functionalized polymer chains could undergo intramolecular collapse to form SCNPs, where the azulene units would impart their unique electronic and optical properties to the final nanoparticle.

Conclusion and Future Research Directions

Synthesis of Key Research Advancements in 2-Phenylazulene

Research into this compound has led to significant advancements, particularly in its synthesis and the understanding of its unique properties. Initially, synthetic routes were often complex and low-yielding. mdpi.com However, recent developments have established more efficient and scalable methods. A notable breakthrough is the direct synthesis of 2-arylazulenes, including this compound, through the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl (B83357) enol ethers. rsc.org This method allows for gram-scale production, a crucial step for transitioning from laboratory curiosity to practical application in materials science. eurekalert.org

Other key synthetic strategies that have been developed include:

From Troponoids: One of the classical approaches involves the reaction of 2-chlorotropone (B1584700) with reagents like ethyl phenylacetate (B1230308) to form 3-phenyl-2H-cyclohepta[b]furan-2-one, which is then converted to this compound derivatives. oup.comcapes.gov.br

Ring Closure Reactions: The treatment of β-cycloheptatrienyl-substituted carbonyl compounds with a Lewis acid like stannic chloride, followed by dehydrogenation, has also been employed to afford this compound. jst.go.jp

Cross-Coupling Reactions: The functionalization of the azulene (B44059) core at its even-numbered positions using cross-coupling reactions has enabled the synthesis of highly functionalized derivatives, expanding the scope of accessible structures. eurekalert.org

These synthetic advancements have been pivotal. They not only provide access to the parent this compound but also offer pathways to a wide array of derivatives, allowing for the fine-tuning of its electronic and optical properties for specific applications. ontosight.ai The ability to introduce various substituents onto the phenyl ring or the azulene core has opened the door to a deeper investigation of structure-property relationships. eurekalert.org

The physical and spectroscopic properties of this compound have been well-characterized, revealing its distinct nature. As a member of the azulene family, it is known for its characteristic blue or purple color. eurekalert.orgontosight.ai Its electronic properties are influenced by the phenyl group at the 2-position of the bicyclic azulene system. ontosight.ai Spectroscopic studies have provided detailed insights into its structure and behavior.

Table 1: Selected Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Molecular Formula C16H12 ontosight.aichemblink.com
Molecular Weight 204.27 g/mol ontosight.aichemblink.com
Appearance Purple solid rsc.org
Boiling Point 364.661°C at 760 mmHg (Calculated) chemblink.com
¹H NMR (CDCl₃, 600 MHz) δ 7.19 (t), 7.36 (t), 7.47 (t), 7.52 (t), 7.69 (s), 7.97 (d), 8.30 (d) rsc.org
UV-vis Absorption Maxima (in CHCl₃) 389 nm, 629 nm clockss.org

Identification of Unexplored Avenues and Emerging Research Fronts

Despite the progress, several areas concerning this compound remain underexplored, presenting exciting opportunities for future research.

One of the most intriguing recent discoveries is the unexpected fluorescence of this compound derivatives in acidic media . rsc.orgeurekalert.org While azulenes typically exhibit anomalous anti-Kasha's rule fluorescence (S2 → S0), this emission in acidic conditions is a distinct phenomenon. Researchers have noted that the fluorescence wavelength is dependent on the electronic nature of substituents on the phenyl ring. eurekalert.org The underlying mechanism of this acid-induced emission is not yet fully understood and represents a significant research front. eurekalert.org A thorough investigation in collaboration with photochemical experts could unlock new applications in sensors and bio-imaging.

Another emerging area is the synthesis of more complex, π-extended systems and fused heterocycles incorporating the this compound moiety. researchgate.netmdpi.com The creation of azulene-embedded polycyclic aromatic hydrocarbons (PAHs), helicenes, and nanographenes is a promising strategy for developing novel materials with low singlet-triplet energy gaps and unique chiroptical properties. researchgate.net For instance, the intramolecular cyclization of this compound derivatives has been used to construct naphthazulenes. mdpi.com The development of azulene-fused heterocycles, such as azuleno[1,2-b]benzothiophene from a this compound precursor, is also gaining attention for its potential to create new functional materials. clockss.orgresearchgate.net

Furthermore, while the synthesis of 2-substituted azulenes has advanced, there is a continuous need for more efficient, regioselective, and environmentally benign synthetic methodologies . Exploring new catalytic systems, potentially at lower temperatures, could further improve the accessibility and utility of these compounds. eurekalert.org The selective functionalization at other positions of the this compound scaffold to create multifunctional molecules is another avenue that warrants deeper exploration.

Outlook for Novel Material Design and Technological Impact

The unique electronic and optical characteristics of this compound and its derivatives position them as highly promising candidates for a range of advanced technological applications.

In materials science and optoelectronics , the potential is particularly significant. The incorporation of this compound units into polymers and other materials can impart specific optical and electronic properties. ontosight.ai Derivatives are being actively studied for use in:

Organic Electronics: Applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are a major focus due to the compound's semiconductor properties. eurekalert.orgontosight.airesearchgate.net

Liquid Crystals: Recently, a new class of de Vries liquid crystals based on a this compound-1-carbonitrile core was reported. rsc.org These materials show exceptionally small layer shrinkage and even a rare re-entrant phase, which could lead to new designs for advanced liquid crystal displays. rsc.org

Solar Cells: The strong light absorption in the visible spectrum makes azulene derivatives interesting components for organic solar cells. eurekalert.orgresearchgate.net

The pharmaceutical field also presents potential, though it is less explored for this compound itself compared to other azulene derivatives. Azulenes, in general, have been investigated for anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai The this compound structure could serve as a key intermediate or building block in medicinal chemistry for creating novel biologically active molecules. lookchem.com

Looking ahead, the convergence of advanced synthetic methods with a deeper understanding of the photophysical properties of this compound will likely accelerate its integration into functional materials. The ability to now produce the compound on a gram scale is a critical enabler for this transition. eurekalert.org The future of this compound research lies in harnessing its unique properties through rational molecular design to address current challenges in materials science, electronics, and potentially, medicine.

Q & A

Q. What are the common synthetic routes for 2-phenylazulene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, where azulene derivatives are coupled with phenylboronic acids. Key factors for optimization include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for their efficiency in aryl-aryl bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates but may require inert atmospheres to prevent side reactions .
  • Temperature control : Reactions are often conducted at 80–100°C to balance kinetic efficiency and thermal decomposition risks.
    Yield improvements can be monitored via HPLC or GC-MS, with purification achieved through column chromatography (silica gel, hexane/ethyl acetate gradients). Detailed protocols should be split between the main manuscript and supplementary information to adhere to journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Azulene’s non-planar structure produces distinct shifts in aromatic protons (δ 6.5–8.5 ppm) and carbons. The phenyl group’s para-protons appear as a singlet near δ 7.2 ppm, while meta/ortho protons split into doublets .
  • UV-Vis spectroscopy : Azulene’s unique absorbance in the visible range (λₐᵦₛ ≈ 600–700 nm) arises from its antiaromatic π-system. Substituent effects (e.g., electron-withdrawing groups) can redshift these bands .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M]⁺) confirm molecular weight, while fragmentation patterns help identify structural isomers.
    Researchers should cross-reference spectral data with computational simulations (e.g., DFT) to validate assignments .

Q. How does the stability of this compound under varying pH and light conditions impact experimental design?

  • Methodological Answer :
  • pH stability : Azulene derivatives are prone to protonation at acidic pH (<4), altering electronic properties. Buffered solutions (pH 6–8) are recommended for photophysical studies .
  • Photodegradation : UV exposure can induce ring-opening reactions. Stability tests under controlled irradiance (e.g., using a solar simulator) should precede long-term optical experiments. Data contradictions in literature often stem from inadequate light-source calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Computational approximations : Differences in DFT functionals (e.g., B3LYP vs. CAM-B3LYP) can over/underestimate band gaps. Benchmarking against experimental UV-Vis data is critical .
  • Solvent effects : Polarizable continuum models (PCM) must account for solvent polarity, as dielectric constants influence charge-transfer transitions.
    A systematic approach involves:

Replicating prior studies under identical conditions.

Comparing computational methods using open-source platforms (e.g., ORCA).

Publishing raw data in supplementary materials to enable meta-analyses .

Q. What computational strategies are recommended for modeling the non-linear optical (NLO) properties of this compound?

  • Methodological Answer :
  • First hyperpolarizability (β) : Use time-dependent DFT (TD-DFT) with hybrid functionals to model excited-state dipole moments. Basis sets like 6-311+G(d,p) balance accuracy and computational cost .
  • Solvent interactions : Include explicit solvent molecules (e.g., water or DMSO) in molecular dynamics simulations to capture microenvironment effects.
  • Validation : Compare computed β values with experimental electric-field-induced second harmonic generation (EFISHG) data. Discrepancies >10% warrant revisiting basis set choices .

Q. How can comparative studies between this compound and its structural analogs (e.g., 2-naphthylazulene) inform design principles for organic electronics?

  • Methodological Answer :
  • Synthetic modularity : Introduce substituents (e.g., -NO₂, -OMe) to azulene’s 1- and 3-positions to modulate electron affinity. Monitor changes via cyclic voltammetry .
  • Structure-property relationships : Correlate XRD-derived bond lengths with charge-carrier mobility measured in thin-film transistors.
  • Ethical reporting : Disclose all synthetic failures (e.g., cross-talk in coupling reactions) in supplementary materials to avoid publication bias .

Data Presentation and Reproducibility

Q. What are the best practices for presenting conflicting spectral or crystallographic data in publications?

  • Methodological Answer :
  • Transparency : Clearly annotate outliers in tables (e.g., italicized entries) and discuss potential sources of error (e.g., crystal twinning).
  • Reproducibility : Share raw diffraction data (e.g., .cif files) and NMR spectra (FID files) in repositories like Zenodo. Reference these in the "Data Availability" section .
  • Peer review : Invite third-party validation for contentious results, as outlined in collaborative research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.